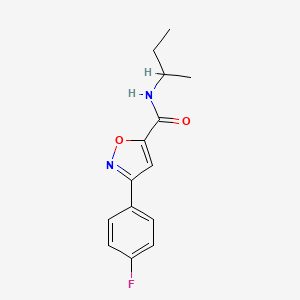

![molecular formula C13H6F4N2O2S B5546007 5-[(2,3,5,6-四氟苯氧基)甲基]-3-(2-噻吩基)-1,2,4-恶二唑](/img/structure/B5546007.png)

5-[(2,3,5,6-四氟苯氧基)甲基]-3-(2-噻吩基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. This class of compounds is known for its diverse chemical reactions and broad range of properties, making it a significant area of study in organic and medicinal chemistry. The synthesis and study of 1,2,4-oxadiazole derivatives have been extensively researched due to their potential in various fields, including pharmacology and material science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the use of primary amidoximes and acylating agents or reactions of 1,3-dipolar cycloaddition, particularly with primary amidoximes. These methods are the foundation for creating a broad spectrum of 1,2,4-oxadiazole derivatives, including the compound of interest (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure is pivotal for the compound's interactions with biological targets, as it can form hydrogen bonds with biomacromolecules, enhancing pharmacological activity (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

科学研究应用

1. 抗真菌应用

5-[(2,3,5,6-四氟苯氧基)甲基]-3-(2-噻吩基)-1,2,4-恶二唑衍生物因其潜在的抗真菌应用而受到探索。对类似化合物(即 5-(4-(苄氧基)取代苯基)-3-((苯基氨基)甲基)-1,3,4-恶二唑-2(3H)-硫酮)的研究表明,它们对各种人类致病真菌菌株(包括白色念珠菌和黑曲霉)具有有希望的抗真菌活性。分子对接研究还表明对真菌中的细胞色素 P450 酶具有潜在功效 (Nimbalkar 等人,2016 年)。

2. 光电性质

1,3,4-恶二唑衍生物的光电性质已得到研究,重点是它们在分子电子学中的潜在应用。例如,具有末端乙炔基和丁二炔基取代基的 2,5-二苯基-1,3,4-恶二唑 (OXD) 衍生物等化合物在光电性质方面显示出有希望的结果。这些性质对于在发光二极管、太阳能电池和分子线中的应用至关重要 (Wang 等人,2006 年)。

3. 缓蚀

1,3,4-恶二唑衍生物已被研究其抑制腐蚀的能力,尤其是在低碳钢等金属中。5-((2-甲基-1H-苯并[d]咪唑-1-基)甲基)-1,3,4-恶二唑-2-硫醇等化合物已显示出在硫酸中防止腐蚀的有效性,表明它们在工业应用中作为缓蚀剂的潜力 (Ammal 等人,2018 年)。

4. 抗菌和抗增殖活性

研究表明,1,3,4-恶二唑的 N-曼尼希碱基表现出显着的抗菌和抗增殖活性。这些化合物对致病菌和各种癌细胞系有效,表明它们在开发新的抗菌剂和抗癌剂中的潜在用途 (Al-Wahaibi 等人,2021 年)。

5. 抗癌和抗糖尿病特性

新的 1,3,4-恶二唑衍生物已被合成并评估其抗癌和抗糖尿病特性。这些研究涉及针对癌细胞系的体外细胞毒性功效测试和使用糖尿病模型的体内研究,显示出治疗这些疾病的巨大潜力 (Shankara 等人,2022 年)。

属性

IUPAC Name |

5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O2S/c14-6-4-7(15)11(17)12(10(6)16)20-5-9-18-13(19-21-9)8-2-1-3-22-8/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGZKSCWZXRNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)COC3=C(C(=CC(=C3F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)